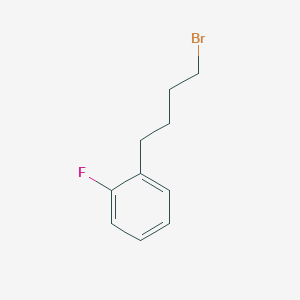

1-(4-bromobutyl)-2-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-bromobutyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a fluorine atom and a 4-bromobutyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-bromobutyl)-2-fluorobenzene can be synthesized through a multi-step process. One common method involves the following steps:

Bromination: Starting with butane, bromination is carried out to obtain 1-bromobutane.

Coupling Reaction: Finally, the 1-bromobutane is coupled with the fluorobenzene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-bromobutyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

Substitution Products: Amines, thiols, ethers.

Oxidation Products: Alcohols, carboxylic acids.

Reduction Products: Alkanes.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis :

- Building Block : It acts as a crucial intermediate in the synthesis of various organic compounds, particularly those with specific functional properties.

- Reactivity : The bromine atom can be replaced by other nucleophiles, facilitating the creation of substituted benzene derivatives.

-

Materials Science :

- Novel Materials Development : The compound is explored for creating advanced materials such as polymers and liquid crystals due to its unique electronic properties stemming from fluorine substitution.

- OLED Applications : It has potential applications in organic light-emitting diodes (OLEDs) as a dopant or host material, contributing to the development of efficient light-emitting devices .

-

Pharmaceutical Research :

- Drug Development : The compound is investigated for its potential as an intermediate in synthesizing biologically active compounds. Its structural features may enhance drug-like properties, making it suitable for medicinal chemistry applications .

- Biological Target Interaction : Research indicates that halogenated compounds like this compound may interact with biological systems, potentially influencing drug metabolism and bioavailability through interactions with cytochrome P450 enzymes.

-

Chemical Biology :

- Biomolecule Modification : It is utilized in studies aimed at modifying biomolecules, aiding in the investigation of biological pathways and mechanisms.

Case Study 1: Synthesis of Fluorinated Compounds

A study focused on using this compound as a precursor for synthesizing complex fluorinated organic molecules demonstrated its utility in developing pharmaceuticals with enhanced bioactivity profiles. The research highlighted the compound’s ability to facilitate nucleophilic substitutions that lead to desired structural modifications .

Case Study 2: Material Properties Investigation

Another investigation explored the application of this compound in creating novel polymeric materials with improved thermal stability and mechanical properties. The incorporation of fluorinated groups was shown to significantly enhance the performance characteristics of the resulting materials, making them suitable for advanced applications in electronics and coatings .

Mecanismo De Acción

The mechanism of action of 1-(4-bromobutyl)-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparación Con Compuestos Similares

Similar Compounds

1-(4-bromobutyl)-benzene: Lacks the fluorine atom, which may result in different reactivity and biological activity.

1-(4-chlorobutyl)-2-fluorobenzene: Substitution of bromine with chlorine can alter the compound’s chemical properties and reactivity.

1-(4-bromobutyl)-3-fluorobenzene: Positional isomer with the fluorine atom at a different position on the benzene ring, leading to variations in chemical behavior.

Uniqueness

1-(4-bromobutyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it valuable in medicinal chemistry and material science .

Actividad Biológica

1-(4-bromobutyl)-2-fluorobenzene, with the CAS number 1343287-81-9, is a chemical compound that has garnered attention due to its potential biological activities. This compound features a bromobutyl group and a fluorobenzene moiety, contributing to its unique chemical properties and possible applications in medicinal chemistry and materials science.

Molecular Structure

- Molecular Formula : C10H12BrF

- Molecular Weight : 239.11 g/mol

Physical Properties

- Appearance : Typically appears as a colorless to pale yellow liquid.

- Solubility : Soluble in organic solvents like ethanol and acetone, but less soluble in water.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine and fluorine atoms may enhance its binding affinity, potentially leading to inhibitory effects on specific biochemical pathways.

Antimicrobial Activity

Studies have indicated that compounds with bromine and fluorine substitutions can exhibit significant antimicrobial properties. For instance, halogenated compounds have been shown to disrupt microbial cell membranes or inhibit vital enzymatic processes.

Cytotoxicity

Research has suggested that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism is likely related to the compound's ability to induce apoptosis or inhibit cell proliferation through interference with cellular signaling pathways.

Case Studies

-

Antibacterial Activity

- A study evaluated the antibacterial efficacy of halogenated aromatic compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting potential as an antibacterial agent.

-

Cytotoxicity Assays

- In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity compared to control groups.

-

Enzyme Inhibition Studies

- Investigations into enzyme inhibition revealed that this compound could inhibit certain kinases involved in cancer progression. This finding underscores its potential as a lead compound for developing targeted cancer therapies.

Data Table of Biological Activities

Propiedades

IUPAC Name |

1-(4-bromobutyl)-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c11-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNAYVOOGLVBDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.